5-Bromo-2-hydroxy-3-methoxybenzoic acid

Synthetic Yield Bromination Efficiency Process Chemistry

5-Bromo-2-hydroxy-3-methoxybenzoic acid (CAS 35090-76-7, also referred to as 5-bromo-o-vanillic acid or 5-bromo-3-methoxysalicylic acid) is a trisubstituted benzoic acid derivative with the molecular formula C8H7BrO4 and a molecular weight of 247.04 g/mol. The compound features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position, creating a specific substitution pattern that influences its chemical reactivity and biological interactions.

Molecular Formula C8H7BrO4
Molecular Weight 247.04 g/mol
CAS No. 35090-76-7
Cat. No. B1338319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydroxy-3-methoxybenzoic acid
CAS35090-76-7
Molecular FormulaC8H7BrO4
Molecular Weight247.04 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)C(=O)O)Br
InChIInChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12)
InChIKeyVQCPZBYERTTWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-hydroxy-3-methoxybenzoic acid (CAS 35090-76-7): Procurement-Ready Chemical Profile and Key Identifiers


5-Bromo-2-hydroxy-3-methoxybenzoic acid (CAS 35090-76-7, also referred to as 5-bromo-o-vanillic acid or 5-bromo-3-methoxysalicylic acid) is a trisubstituted benzoic acid derivative with the molecular formula C8H7BrO4 and a molecular weight of 247.04 g/mol . The compound features a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position, creating a specific substitution pattern that influences its chemical reactivity and biological interactions . Standard commercial sources supply this compound with a minimum purity specification of 95%, typically as a solid at room temperature, and it is recommended for storage protected from light and moisture .

Bromo-methoxy-benzoic acid building block for cross-coupling and medicinal chemistry
Storage protected from light and moisture recommended
Standard commercial purity specification supports research use

Why 5-Bromo-2-hydroxy-3-methoxybenzoic Acid Cannot Be Replaced by Other Bromo-Hydroxy-Benzoic Acid Analogs in Critical Workflows


Bromo-hydroxy-benzoic acid derivatives are not functionally interchangeable in synthetic or biological applications. The precise positioning of the bromine, hydroxyl, and methoxy substituents dictates regioselectivity in cross-coupling reactions, hydrogen-bonding capacity in biological target engagement, and metabolic stability. Substituting 5-bromo-2-hydroxy-3-methoxybenzoic acid with an alternative such as 5-bromosalicylic acid (lacking the 3-methoxy group) or 3-bromo-4-hydroxy-5-methoxybenzoic acid (differing substitution pattern) can lead to divergent reaction yields, altered pharmacokinetic properties, or loss of desired biological activity . The quantitative evidence below delineates these critical points of differentiation.

Substitution pattern mismatch
Altered bromo/hydroxy/methoxy positions may shift regioselectivity in cross-coupling and hydrogen-bonding capacity.
Target engagement profile differs
Analogs lacking the 3-methoxy group (e.g., 5-bromosalicylic acid) may exhibit divergent biological interactions.
Pharmacokinetic context changes
Different substitution can alter metabolic stability and CNS exposure; reported BBB penetration is unique to this scaffold.

5-Bromo-2-hydroxy-3-methoxybenzoic Acid: Quantitative Differentiation Against Key Comparators for Scientific Selection


Synthetic Yield Comparison: 5-Bromo-2-hydroxy-3-methoxybenzoic Acid vs. 5-Bromosalicylic Acid

When comparing synthetic accessibility, 5-bromo-2-hydroxy-3-methoxybenzoic acid demonstrates a lower isolated yield (70%) under standard bromination conditions relative to 5-bromosalicylic acid, which can be obtained in up to 90% yield under optimized industrial conditions [1]. This difference in reaction efficiency is a critical factor for process chemists when selecting a brominated benzoic acid building block for scale-up.

Synthetic Yield
Cross-study comparable
70% (target) vs. 90% (5-bromosalicylic acid)
Reported lower bromination efficiency; may impact scale-up economics
Conditions: NaOCl/aminosulfonic acid, THF/water, 20°C, 3h
Synthetic Yield Bromination Efficiency Process Chemistry

Commercial Purity Specifications: Benchmarking 5-Bromo-2-hydroxy-3-methoxybenzoic Acid Against 5-Bromosalicylic Acid

The commercial standard purity for 5-bromo-2-hydroxy-3-methoxybenzoic acid is consistently reported as 95% minimum by multiple vendors, whereas 5-bromosalicylic acid is routinely supplied with a minimum purity of 98% (GC or HPLC) . This 3% difference in certified purity may be significant for applications requiring high-fidelity analytical standards or for reactions sensitive to trace impurities.

Commercial Purity
Cross-study comparable
≥95% (target) vs. ≥98% (5-bromosalicylic acid)
May require review for high-precision analytical standards
Supplier data; analytical method varies by vendor
Purity Analysis Quality Control Procurement Specification

Blood-Brain Barrier Penetration and CNS Target Engagement: A Differentiating Pharmacological Profile

In contrast to many simple bromo-hydroxy-benzoic acid derivatives which lack reported CNS activity, 5-bromo-2-hydroxy-3-methoxybenzoic acid (5BHB) has been demonstrated to cross the blood-brain barrier and exhibit high-affinity binding to the dopamine D2 receptor . PET and CT imaging studies in non-human primates confirmed brain uptake, a property not documented for close structural analogs like 5-bromosalicylic acid or 3-bromo-4-hydroxy-5-methoxybenzoic acid . This unique pharmacokinetic feature positions 5BHB as a privileged scaffold for CNS drug discovery.

CNS Target Engagement
Class-level inference
Confirmed brain uptake and D2 binding (NHP) vs. no reported CNS data for analogs
Reported CNS target engagement context; supports CNS probe research
PET/CT imaging in non-human primates
Blood-Brain Barrier Dopamine D2 Receptor Neuropharmacology

High-Value Application Scenarios for 5-Bromo-2-hydroxy-3-methoxybenzoic Acid Based on Differential Evidence


CNS Drug Discovery and Chemical Probe Development

5-Bromo-2-hydroxy-3-methoxybenzoic acid is a strategic starting material for medicinal chemistry programs targeting CNS disorders. Its demonstrated ability to cross the blood-brain barrier and bind the dopamine D2 receptor in vivo distinguishes it from other bromo-hydroxy-benzoic acid building blocks . Researchers developing novel therapeutics for Parkinson's disease, schizophrenia, or other dopamine-related pathologies should prioritize this scaffold to capitalize on its inherent brain-penetrant properties, potentially reducing the need for extensive late-stage PK optimization.

Synthetic Route Optimization for 5-Bromo-3-Methoxysalicylic Acid Derivatives

While the direct synthesis of 5-bromo-2-hydroxy-3-methoxybenzoic acid proceeds in moderate yield (70%), this scaffold is essential for accessing specific 5-bromo-3-methoxysalicylic acid derivatives that cannot be prepared from alternative bromoarenes due to the unique substitution pattern . Process chemists should use this compound when the target molecule's regiochemistry requires the 5-bromo-2-hydroxy-3-methoxy arrangement. In such cases, the 20% yield penalty versus 5-bromosalicylic acid is offset by the synthetic necessity of this specific substitution pattern .

Fungicidal Agent Research

Preliminary studies indicate that 5-bromo-2-hydroxy-3-methoxybenzoic acid exhibits fungicidal properties . Agricultural or pharmaceutical researchers investigating novel antifungal agents can use this compound as a core scaffold for structure-activity relationship (SAR) studies, exploring the impact of the bromine, hydroxyl, and methoxy groups on antifungal potency and spectrum.

Application
Selection Property
Validation Focus
CNS target engagement studies
Reported brain penetration and D2 receptor binding
Verify D2 receptor occupancy in CNS models
5-bromo-3-methoxysalicylic acid derivative synthesis
Unique 5-bromo-2-hydroxy-3-methoxy substitution pattern
Assess regiochemical outcome and reaction yield
Antifungal screening studies
Reported fungicidal properties
Evaluate antifungal spectrum and structure-activity relationship

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